2-Bromo-4-nitrobenzonitrile

概述

描述

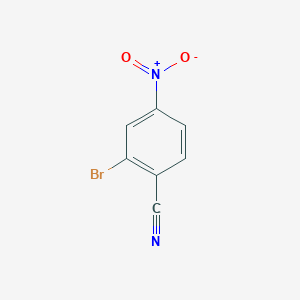

2-Bromo-4-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrN2O2. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a nitro group at the fourth position. This compound is used in various chemical syntheses and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

2-Bromo-4-nitrobenzonitrile can be synthesized through several methods. One common method involves the bromination of 4-nitrobenzonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or distillation to remove impurities and obtain the desired product.

化学反应分析

Types of Reactions

2-Bromo-4-nitrobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Reduction: 2-Bromo-4-aminobenzonitrile.

Coupling Reactions: Biaryl compounds or substituted benzonitriles.

科学研究应用

Synthetic Intermediates

2-Bromo-4-nitrobenzonitrile serves as a versatile building block in organic synthesis. It is commonly used in:

- Suzuki Coupling Reactions : This compound can act as an aryl bromide in Suzuki cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. For instance, it has been utilized to synthesize dicationic bisguanidine-arylfuran derivatives, demonstrating its effectiveness in generating complex molecular architectures with potential biological activities .

- Stille Coupling Reactions : In the synthesis of substituted furans, this compound has been employed in Stille coupling reactions, yielding various arylated products with good to excellent yields .

Pharmaceutical Applications

The compound is also relevant in medicinal chemistry:

- Antimalarial Agents : Compounds derived from this compound have been linked to the development of antimalarial drugs. The nitro group can be reduced to an amino group, leading to the formation of amidino ureas that exhibit antimalarial activity against Plasmodium species .

- Potential Anticancer Agents : Research indicates that derivatives of this compound may possess anticancer properties, making them candidates for further pharmacological evaluation.

Material Science

In material science, this compound is explored for:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties or to introduce specific functionalities. Its reactivity allows for modification and cross-linking in polymer synthesis.

Environmental and Analytical Chemistry

This compound is also utilized in environmental applications:

- Analytical Chemistry : Its derivatives are used as standards in high-performance liquid chromatography (HPLC) for the detection and quantification of environmental pollutants.

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Bromo-4-nitrobenzonitrile in chemical reactions involves the electrophilic nature of the bromine and nitro substituents. The bromine atom can be displaced by nucleophiles through nucleophilic aromatic substitution, while the nitro group can undergo reduction to form an amino group. These reactions are facilitated by the electron-withdrawing nature of the nitro group, which activates the benzene ring towards nucleophilic attack .

相似化合物的比较

Similar Compounds

- 2-Bromo-4-chlorobenzonitrile

- 2-Bromo-4-fluorobenzonitrile

- 2-Bromo-4-methylbenzonitrile

Comparison

2-Bromo-4-nitrobenzonitrile is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity compared to other similar compounds. The nitro group enhances the electrophilicity of the benzene ring, making it more reactive towards nucleophiles. This property is not as pronounced in compounds with less electron-withdrawing substituents like chlorine or methyl groups .

生物活性

2-Bromo-4-nitrobenzonitrile (C₇H₃BrN₂O₂) is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a nitro group attached to a benzonitrile backbone, which enhances its reactivity and biological profile. The following sections will explore its chemical properties, biological activities, relevant studies, and potential applications.

The structure of this compound can be summarized as follows:

- Molecular Formula : C₇H₃BrN₂O₂

- Molecular Weight : 215.01 g/mol

- Functional Groups : Nitro group (-NO₂), Bromine atom (-Br), Nitrile group (-C≡N)

The presence of the nitro group is particularly significant as it can participate in redox reactions, while the bromine atom may enhance lipophilicity, improving the compound's bioavailability in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacteria and fungi. The nitro group is often linked to antimicrobial properties due to its ability to disrupt cellular processes.

- Anti-inflammatory Effects : Some studies suggest that derivatives of nitroaromatic compounds can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, although detailed studies are required to elucidate these mechanisms.

Antimicrobial Activity

A study conducted on various nitroaromatic compounds, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anti-inflammatory Potential

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Enzyme Inhibition

Research has indicated that certain derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced pain and inflammation, similar to established non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Yes | COX Inhibitor |

| 4-Nitrobenzonitrile | High | Moderate | None |

| 2-Chloro-4-nitrobenzonitrile | Low | Yes | Weak |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-4-nitrobenzonitrile?

- Methodology :

- Bromination-Nitration Sequence : Start with benzonitrile derivatives. Bromination at the ortho position can be achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Subsequent nitration at the para position using a HNO₃/H₂SO₄ mixture introduces the nitro group.

- Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce bromine or nitro groups via pre-functionalized intermediates.

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is this compound characterized spectroscopically?

- Methodology :

- IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric/symmetric NO₂ stretches ~1520 and 1350 cm⁻¹) functional groups. Compare to databases (e.g., NIST Chemistry WebBook) for validation .

- NMR : ¹H/¹³C NMR to confirm substitution patterns. Bromine and nitro groups induce deshielding in adjacent protons. For example, the aromatic proton adjacent to the nitro group may appear as a singlet at δ ~8.2 ppm .

- Mass Spectrometry : Confirm molecular ion [M]⁺ at m/z ~226 (C₇H₃BrN₂O₂) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

- Methodology :

- Cross-Validation : Compare data from multiple sources (e.g., peer-reviewed journals vs. commercial catalogs). For example, melting points from synthetic batches (e.g., 115–117°C for similar nitriles ) may vary due to impurities.

- Recrystallization : Repurify the compound using solvents like ethanol or acetonitrile to eliminate impurities affecting thermal properties .

- Analytical Consistency : Standardize measurement conditions (e.g., DSC heating rate) and reference against certified standards .

Q. What purification strategies are optimal for isolating high-purity this compound?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane). Monitor fractions via TLC (UV visualization).

- Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C for crystal growth. Assess purity via HPLC (>98% peak area ).

- Sublimation : For thermally stable batches, sublimation under reduced pressure can yield ultra-pure crystals .

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki or Ullmann)?

- Methodology :

- Catalytic Systems : Test Pd(PPh₃)₄/CuI in DMF or THF. The bromine substituent acts as a leaving group, enabling coupling with arylboronic acids or amines.

- Reaction Monitoring : Use GC-MS or LC-MS to track intermediate formation. Optimize temperature (80–120°C) and base (e.g., K₂CO₃) for yield improvement .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Conduct accelerated degradation studies (40–60°C) and analyze via HPLC. Nitro groups may decompose exothermically under prolonged heat .

- Light Sensitivity : Store in amber vials at −20°C. Monitor photodegradation via UV-vis spectroscopy (changes at λ ~300 nm) .

Q. How can by-products from the synthesis of this compound be identified and mitigated?

- Methodology :

- GC-MS/LC-MS : Detect halogenated side products (e.g., di-brominated isomers or nitration overproducts).

- Reaction Optimization : Adjust stoichiometry (e.g., Br₂:Nitro precursor ratio) and reaction time to minimize over-substitution .

Q. What computational approaches predict the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to assess reactivity. The electron-withdrawing nitro group lowers LUMO, enhancing electrophilicity .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. chloroform) to optimize reaction media .

Q. Notes

- Avoid commercial sources (e.g., ) per user guidelines.

- Citations derived from structurally analogous compounds (e.g., 4-Bromobenzonitrile ) are extrapolated to this compound.

- Advanced methodologies emphasize reproducibility and validation, critical for peer-reviewed research.

属性

IUPAC Name |

2-bromo-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFVJZYSOSQUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625145 | |

| Record name | 2-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-35-6 | |

| Record name | 2-Bromo-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。